molecular formula C5H4I2N2O2 B11764832 3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid

3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B11764832
M. Wt: 377.91 g/mol
InChI Key: PLAPCDYJGUXMKZ-UHFFFAOYSA-N
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Description

3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C5H4I2N2O2 and a molecular weight of 377.91 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by the presence of two iodine atoms attached to the pyrazole ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with iodine in the presence of an oxidizing agent . The reaction conditions often require a solvent such as acetic acid and a temperature range of 50-70°C to facilitate the iodination process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.

Chemical Reactions Analysis

Types of Reactions

3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used to replace the iodine atoms under mild conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the pyrazole ring, potentially leading to ring-opening reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield azido or thiol-substituted pyrazoles, while oxidation reactions could lead to various oxidized derivatives of the pyrazole ring.

Scientific Research Applications

3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid is primarily related to its ability to interact with biological macromolecules. The iodine atoms can form strong halogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein conformation. This interaction can affect various molecular pathways, depending on the specific biological target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of two iodine atoms, which significantly enhance its reactivity and potential for forming halogen bonds. This makes it particularly useful in applications requiring strong and specific interactions with biological targets.

Properties

Molecular Formula

C5H4I2N2O2

Molecular Weight

377.91 g/mol

IUPAC Name

4,5-diiodo-2-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C5H4I2N2O2/c1-9-3(5(10)11)2(6)4(7)8-9/h1H3,(H,10,11)

InChI Key

PLAPCDYJGUXMKZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)I)I)C(=O)O

Origin of Product

United States

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